molecular formula C25H25NaO6 B609428 Naveglitazar sodium CAS No. 477981-15-0

Naveglitazar sodium

Cat. No.: B609428
CAS No.: 477981-15-0
M. Wt: 444.4588
InChI Key: QRZVPGNFLXIZON-JIDHJSLPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Naveglitazar sodium is a bioactive chemical.

Scientific Research Applications

Carcinogenicity in Animal Models

Naveglitazar sodium, a γ-dominant peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist, was evaluated for carcinogenic potential in a study involving F344 rats. The research found a significant increase in bladder neoplasms in female rats of the high-dose group and trends towards increased cell proliferation in the urothelium in both sexes. This study suggests a potential carcinogenic risk associated with high doses of this compound, especially in female rats (Long et al., 2008).

Disposition and Metabolism in Various Species

Another study focused on the disposition, metabolism, and excretion of naveglitazar in mice, rats, and monkeys. This comprehensive research showed that naveglitazar was well absorbed, moderately metabolized, and primarily excreted via feces in these species. The study provides a detailed understanding of how naveglitazar is processed in the body, highlighting its metabolic pathways and excretion mechanisms (Yi et al., 2007).

Cardiotoxicity and Neoplastic Changes in Rats

Further research investigated the adverse effects of naveglitazar, revealing increased mortality, cardiotoxicity, and neoplastic changes in rats. The study reported dose-responsive incidents of sarcomas in male rats and urinary bladder neoplasms in females, along with cardiotoxicity. These findings are critical for understanding the potential risks of naveglitazar in long-term usage (Long et al., 2009).

Pharmacokinetic Prediction

An allometric study predicted human pharmacokinetic parameters for naveglitazar, comparing them with other PPAR compounds. The results indicated that naveglitazar's clearance rate was notably higher than that of similar compounds, providing valuable insights for human application and dosage considerations (Ahlawat & Srinivas, 2008).

Properties

477981-15-0

Molecular Formula

C25H25NaO6

Molecular Weight

444.4588

IUPAC Name

(2S)-2-Methoxy-3-(4-(3-(4-phenoxyphenoxy)propoxy)phenyl)propanoate sodium

InChI

InChI=1S/C25H26O6.Na/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22;/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27);/q;+1/p-1/t24-;/m0./s1

InChI Key

QRZVPGNFLXIZON-JIDHJSLPSA-M

SMILES

O=C([O-])[C@@H](OC)CC1=CC=C(OCCCOC2=CC=C(OC3=CC=CC=C3)C=C2)C=C1.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Naveglitazar sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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